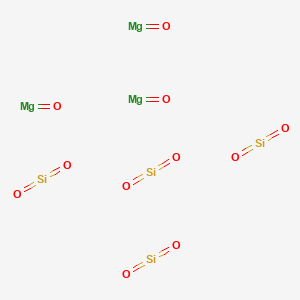

Talc(Mg3H2(SiO3)4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Talc, chemically known as magnesium silicate hydroxide (Mg3H2(SiO3)4), is a naturally occurring mineral. It is widely recognized for its softness and is often used in its powdered form. Talc is primarily composed of magnesium, silicon, and oxygen. It is commonly found in metamorphic rocks and is used in various industrial applications due to its unique properties such as being chemically inert, non-toxic, and having a high thermal resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Talc can be synthesized through the hydrothermal alteration of magnesium-rich minerals. The process involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) in the presence of water at high temperatures and pressures. The reaction can be represented as:

3MgO+4SiO2+H2O→Mg3H2(SiO3)4

Industrial Production Methods: In industrial settings, talc is produced by mining talc ores, which are then crushed and ground into fine powders. The process involves several steps:

Mining: Talc ores are extracted from open-pit mines.

Crushing: The extracted ores are crushed using hammer mills.

Drying: The crushed ores are dried in vertical dryers.

Grinding: The dried ores are ground into fine powders using hammer mills.

Analyse Des Réactions Chimiques

Types of Reactions: Talc is relatively inert and does not undergo many chemical reactions. it can participate in the following types of reactions:

Dehydration: At high temperatures, talc can lose water molecules.

Acid-Base Reactions: Talc can react with strong acids and bases, although it is generally resistant to chemical attack.

Common Reagents and Conditions:

Dehydration: Heating talc to temperatures above 800°C can cause it to lose water molecules.

Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH) can react with talc under specific conditions.

Major Products Formed:

Dehydration: The major product formed is anhydrous magnesium silicate.

Acid-Base Reactions: The products depend on the specific reagents used but can include magnesium salts and silicic acid

Applications De Recherche Scientifique

Talc has a wide range of applications in scientific research and industry:

Chemistry: Used as a carrier for catalysts and as a filler in various chemical processes.

Biology: Employed in cell culture as a non-reactive substrate.

Medicine: Utilized in pharmaceutical formulations as a filler and anti-caking agent.

Industry: Widely used in the production of ceramics, paint, paper, rubber, and plastics. .

Mécanisme D'action

Talc exerts its effects primarily through its physical properties rather than chemical reactivity. Its layered structure allows it to act as a lubricant and anti-caking agent. In biological systems, talc can induce an inflammatory response when inhaled in large quantities, leading to conditions such as talcosis. The molecular targets and pathways involved in talc’s biological effects are primarily related to its physical interaction with cells and tissues .

Comparaison Avec Des Composés Similaires

Kaolinite (Al2Si2O5(OH)4): Another clay mineral with similar applications but different chemical composition.

Mica (KAl2(AlSi3O10)(OH)2): A silicate mineral with a layered structure, used in similar industrial applications.

Gypsum (CaSO4·2H2O): A sulfate mineral used in construction and industrial applications.

Uniqueness of Talc: Talc’s unique properties, such as its extreme softness, high thermal resistance, and chemical inertness, make it distinct from other similar compounds. Its ability to act as a lubricant and anti-caking agent is particularly valuable in various industrial and pharmaceutical applications .

Propriétés

Formule moléculaire |

Mg3O11Si4 |

|---|---|

Poids moléculaire |

361.25 g/mol |

Nom IUPAC |

dioxosilane;oxomagnesium |

InChI |

InChI=1S/3Mg.4O2Si.3O/c;;;4*1-3-2;;; |

Clé InChI |

XBPUDTAATCFDRE-UHFFFAOYSA-N |

SMILES canonique |

O=[Mg].O=[Mg].O=[Mg].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)

![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)